2-[(Methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enenitrile
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Overview
Description
2-[(Methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enenitrile is a chemical compound with the molecular formula C9H8N2OS It is characterized by the presence of a thiophene ring, a nitrile group, and a methoxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enenitrile typically involves the reaction of thiophene derivatives with appropriate nitrile and methoxyimino precursors. One common method involves the condensation of thiophene-2-carbaldehyde with methoxyamine hydrochloride and sodium cyanide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(Methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyimino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[(Methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and nitrile group can participate in various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of 2-[(Methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enenitrile.
Methoxyamine hydrochloride: Another precursor used in the synthesis.
Thiophene derivatives:
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C9H8N2OS |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-(methoxyiminomethyl)-3-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C9H8N2OS/c1-12-11-7-8(6-10)5-9-3-2-4-13-9/h2-5,7H,1H3 |
InChI Key |
YOJREVNOTVRLTJ-UHFFFAOYSA-N |
Canonical SMILES |
CON=CC(=CC1=CC=CS1)C#N |
Origin of Product |
United States |
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